2-[1-(cyclohexylmethyl)-4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(cyclohexylmethyl)-4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol is a complex organic compound with a unique structure that includes a piperazine ring, a pyrazole ring, and a cyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(cyclohexylmethyl)-4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperazine ring, the introduction of the pyrazole ring, and the attachment of the cyclohexylmethyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-effectiveness, safety, and environmental considerations. The use of automated systems and advanced analytical techniques would ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-[1-(cyclohexylmethyl)-4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols, and substitution reactions may result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
2-[1-(cyclohexylmethyl)-4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool to study biological pathways.
Industry: The compound may be used in the production of specialty chemicals, materials, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[1-(cyclohexylmethyl)-4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, 1-(cyclohexylmethyl)-2-methyl-: This compound shares a similar cyclohexylmethyl group but differs in the rest of its structure.
Cyclohexane, 1-ethyl-2-methyl-: This compound has a similar cyclohexane ring but with different substituents.
Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-: This compound has a similar cyclohexylmethyl group but differs in the position and type of other substituents.
Uniqueness
2-[1-(cyclohexylmethyl)-4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, as it can interact with molecular targets in ways that similar compounds cannot.
Properties
IUPAC Name |
2-[1-(cyclohexylmethyl)-4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N4O/c1-3-24-17(2)19(13-21-24)15-22-10-11-23(20(16-22)9-12-25)14-18-7-5-4-6-8-18/h13,18,20,25H,3-12,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPPHAWLJWGPBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN2CCN(C(C2)CCO)CC3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.